![molecular formula C14H19NO2 B2737775 N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide CAS No. 2361642-65-9](/img/structure/B2737775.png)
N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide, commonly known as MPA-N, is a synthetic compound that belongs to the class of amides. It is a potent and selective antagonist of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα). MPA-N has gained attention in scientific research due to its potential therapeutic applications in various diseases, such as cardiovascular diseases, metabolic disorders, and cancer.
Mechanism of Action
MPA-N exerts its effects by binding to and inhibiting the activity of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. By inhibiting PPARα, MPA-N reduces the expression of genes involved in lipid synthesis and inflammation, leading to improved lipid metabolism and reduced inflammation.
Biochemical and Physiological Effects:
MPA-N has been shown to improve lipid metabolism by reducing the levels of triglycerides, cholesterol, and low-density lipoprotein (LDL) in animal models of atherosclerosis. It also reduces inflammation by decreasing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. In animal models of type 2 diabetes, MPA-N improves glucose tolerance and insulin sensitivity by reducing insulin resistance and increasing glucose uptake in skeletal muscle.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPA-N in lab experiments is its selectivity for PPARα, which allows for specific targeting of this nuclear receptor. Additionally, MPA-N has been shown to be well-tolerated and safe in animal studies. However, one limitation of using MPA-N is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on MPA-N. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as atherosclerosis and heart failure. Another area of research is its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, MPA-N may have applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of MPA-N.
Synthesis Methods
MPA-N can be synthesized by the reaction of 3-(tert-butoxy)benzaldehyde with 2-methyl-3-butyn-2-ol in the presence of a base, followed by the reaction with propionyl chloride. The resulting product is purified by column chromatography to obtain MPA-N in high yield and purity.
Scientific Research Applications
MPA-N has been extensively studied for its therapeutic applications in various diseases. It has been shown to improve lipid metabolism and reduce inflammation in animal models of atherosclerosis. MPA-N has also been found to reduce insulin resistance and improve glucose tolerance in animal models of type 2 diabetes. Additionally, MPA-N has been investigated for its anti-cancer properties, as it inhibits the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-13(16)15-10-11-7-6-8-12(9-11)17-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEQIJBGPFSJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(tert-butoxy)phenyl]methyl}prop-2-enamide |
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